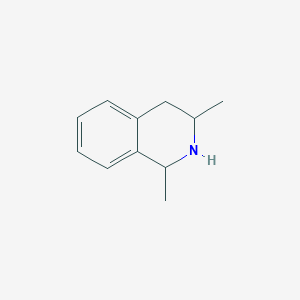

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is an important raw material and intermediate for pharmaceuticals . It produces an antidepressant-like effect similar to the effect of imipramine when administered systemically in rats .

Synthesis Analysis

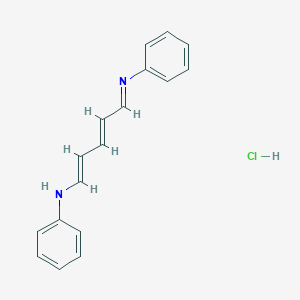

There are several strategies for the synthesis of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline. One strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is based on the isoquinoline alkaloid structure, which is a large group of natural products .Chemical Reactions Analysis

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is involved in various chemical reactions. For instance, it can undergo isomerization of iminium intermediate (exo/endo isomerization) in multicomponent reactions .Physical And Chemical Properties Analysis

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a dark yellow liquid at room temperature, slightly denser than water, and soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Parkinson-like Syndrome Induction:

- A study by Toda et al. (2000) synthesized four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, known to induce Parkinson-like syndrome. The synthesis involved new methods and discussion on the conformations of the tetrahydroisoquinoline ring (Toda, Matsumoto, Saitoh, & Sano, 2000).

Conformational Analysis:

- Olefirowicz and Eliel (1997) conducted a conformational analysis of methylated tetrahydroisoquinolines, including the 1,3-dimethyl variant, using coupling constants and molecular mechanics calculations (Olefirowicz & Eliel, 1997).

Metal Complex Formation:

- Research by Sokol et al. (2004) focused on metal complexes involving 3,3-dimethyl-1-N-phenylimino-1,2,3,4-tetrahydroisoquinoline. This study highlights the structural details of these complexes through X-ray diffraction and spectroscopy (Sokol et al., 2004).

Isolation from Natural Sources:

- Jarraya et al. (2008) isolated and characterized N-methylisosalsoline, a compound closely related to 1,2,3,4-tetrahydroisoquinoline, from Hammada scoparia leaves. The study provided insights into its structure and properties (Jarraya et al., 2008).

Analgesic and Anti-Inflammatory Effects:

- Rakhmanova et al. (2022) investigated 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrating its analgesic and anti-inflammatory effects. This highlights the potential medical applications of tetrahydroisoquinoline derivatives (Rakhmanova, Zhurakulov, Tursunkhodjayeva, Azamatov, & Saidkhodjayeva, 2022).

Neurotoxic Effects:

- Makino et al. (1990) identified 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline as a neurotoxic metabolite in rats treated with amphetamines and ethanol. This study provides insights into its effects on behavior and brain chemistry (Makino, Ohta, Tasaki, Tachikawa, Kashiwasake, & Hirobe, 1990).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8-9,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASVVFGGGPJVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923214 | |

| Record name | 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

120086-41-1 | |

| Record name | 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120086411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

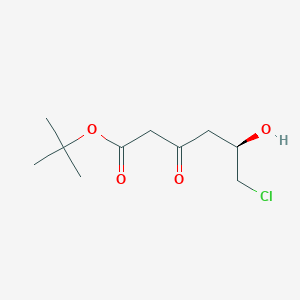

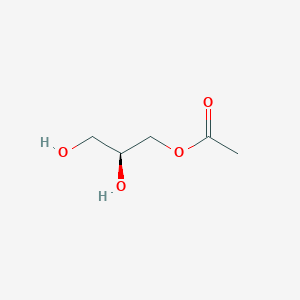

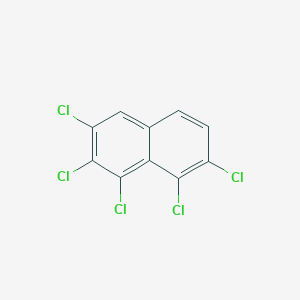

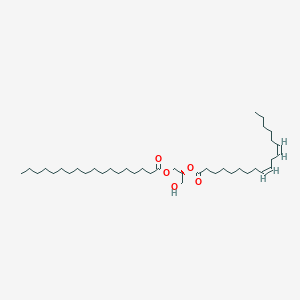

Synthesis routes and methods

Procedure details

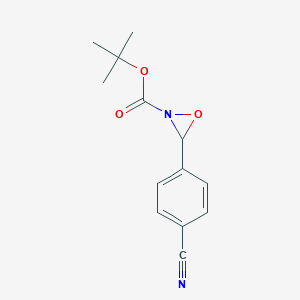

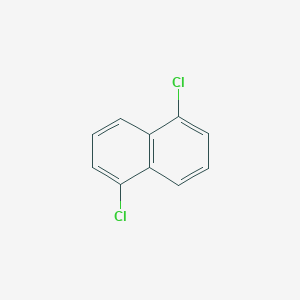

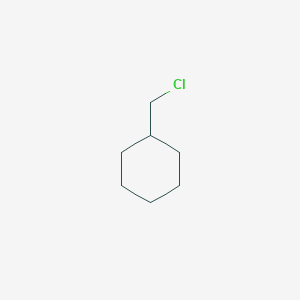

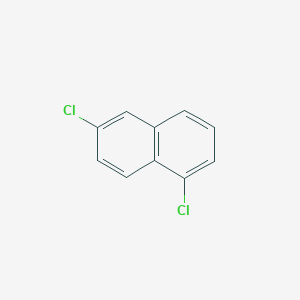

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.